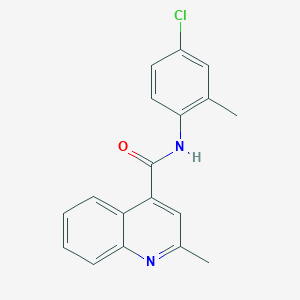
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring system substituted with a carboxamide group and a chloromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with 2-methylquinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide involves the inhibition of specific enzymes. It is believed to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of various organic compounds.
Chlordimeform: Known for its use as an insecticide.
Uniqueness
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
850349-01-8 |
|---|---|
Molecular Formula |
C18H15ClN2O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15ClN2O/c1-11-9-13(19)7-8-16(11)21-18(22)15-10-12(2)20-17-6-4-3-5-14(15)17/h3-10H,1-2H3,(H,21,22) |
InChI Key |
VTNGJFSAOXWZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11276898.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11276902.png)
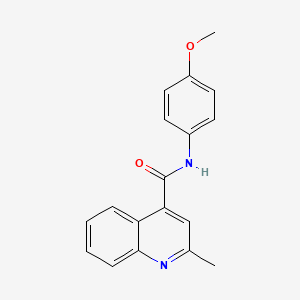
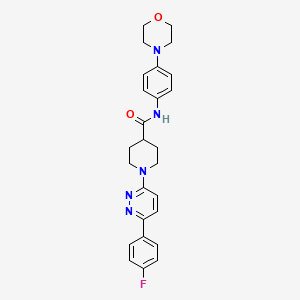
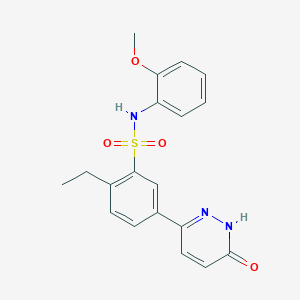
![2-(furan-2-ylmethyl)-3-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276928.png)
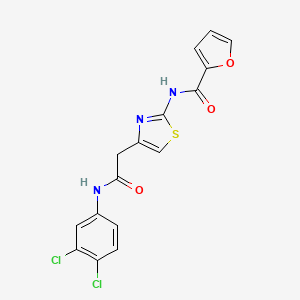
![2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11276939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11276946.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide](/img/structure/B11276948.png)
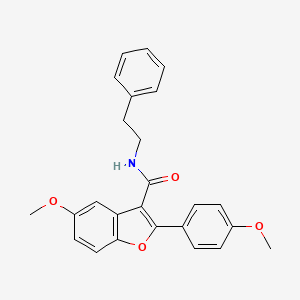
![6,6-dimethyl-9-[4-(methylsulfanyl)phenyl]-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276967.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11276973.png)
![N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B11276987.png)
